BenchChemオンラインストアへようこそ!

3-(Methoxymethyl)aniline

GPCR Pharmacology Histamine Receptor CNS Drug Discovery

3-(Methoxymethyl)aniline (CAS 53473-83-9), also known as [3-(methoxymethyl)phenyl]amine, is a meta-substituted aromatic amine building block with the molecular formula C8H11NO and a molecular weight of 137.18. The compound is characterized by a methoxymethyl group (-CH2OCH3) at the meta position of the aniline ring, which confers distinct physicochemical properties, including a predicted logP of 1.9964, a topological polar surface area (PSA) of 35.25 Ų, and a LogD (pH 7.4) of 1.09.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 53473-83-9
Cat. No. B1338725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)aniline
CAS53473-83-9
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCOCC1=CC(=CC=C1)N
InChIInChI=1S/C8H11NO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6,9H2,1H3
InChIKeyIRMGVBTVFRYBGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxymethyl)aniline (CAS 53473-83-9) for Scientific Procurement: A Specialized Meta-Substituted Aniline Building Block


3-(Methoxymethyl)aniline (CAS 53473-83-9), also known as [3-(methoxymethyl)phenyl]amine, is a meta-substituted aromatic amine building block with the molecular formula C8H11NO and a molecular weight of 137.18 . The compound is characterized by a methoxymethyl group (-CH2OCH3) at the meta position of the aniline ring, which confers distinct physicochemical properties, including a predicted logP of 1.9964, a topological polar surface area (PSA) of 35.25 Ų, and a LogD (pH 7.4) of 1.09 [1]. Commercially, it is offered as a light yellow to brown oil or liquid , typically at purities of 95-97%, and serves as a key intermediate in the synthesis of pharmaceutical agents, particularly those targeting kinases and G-protein coupled receptors (GPCRs) [2].

Procurement Alert: Why 3-(Methoxymethyl)aniline Cannot Be Substituted with Common Anilines


Substituting 3-(Methoxymethyl)aniline with a more generic or cheaper aniline derivative, such as 3-methoxyaniline (m-anisidine) or 3-aminobenzyl alcohol, introduces significant risks to downstream research outcomes. The meta-methoxymethyl substitution is not merely a structural nuance; it is a key determinant of the molecule's binding mode and pharmacokinetic profile [1]. This group alters the compound's lipophilicity and electronic properties in a way that a hydroxyl or methoxy group cannot replicate, which is critical for achieving target potency and selectivity, particularly in drug discovery programs [2]. For instance, the methoxymethyl group can engage in specific hydrophobic interactions and serve as a hydrogen bond acceptor, directly influencing the binding affinity to targets like the Histamine H3 receptor (Kd = 1.35 nM) [3], whereas close analogs with different substitution patterns show significantly reduced or no activity. Using an unoptimized analog would likely lead to a loss of potency, erroneous structure-activity relationship (SAR) conclusions, and wasted resources on a non-viable chemical series.

Quantitative Differentiation Evidence for 3-(Methoxymethyl)aniline Against Structural Analogs


High-Affinity Binding at Human Histamine H3 Receptor (H3R) Compared to Baseline

3-(Methoxymethyl)aniline, when incorporated into a specific chemical scaffold, confers nanomolar binding affinity for the human Histamine H3 receptor (H3R). The measured dissociation constant (Kd) is 1.35 nM for the human receptor [1]. This high affinity is a direct consequence of the meta-methoxymethyl substitution, as closely related analogs or the unsubstituted aniline core typically exhibit micromolar affinity or are completely inactive in this assay [2].

GPCR Pharmacology Histamine Receptor CNS Drug Discovery

Differential Lipophilicity Profile (LogD 7.4 = 1.09) vs. Hydroxyl Analog 3-(Hydroxymethyl)aniline

The methoxymethyl group of 3-(Methoxymethyl)aniline provides a strategically optimized lipophilicity profile that is distinct from its hydroxyl analog. The calculated distribution coefficient at physiological pH (LogD 7.4) is 1.09 for the target compound . In contrast, 3-(Hydroxymethyl)aniline (3-aminobenzyl alcohol) has a significantly lower LogP and is a solid (mp 92-95 °C) , which often correlates with poorer membrane permeability and reduced bioavailability for CNS and intracellular targets.

Medicinal Chemistry ADME Drug Design

Role as a Privileged Scaffold for HER-Family Tyrosine Kinase Inhibition

3-(Methoxymethyl)aniline is specifically claimed as a key intermediate in the synthesis of novel aniline derivatives that act as inhibitors of receptor tyrosine kinases of the HER-family (HER-2 and EGFR/HER-1) [1]. The patent literature explicitly describes the need for new aniline derivatives with improved properties over existing compounds. While the patent provides a class-level claim, the specific inclusion of the meta-methoxymethyl substitution in numerous exemplified compounds indicates it imparts a unique advantage in potency, solubility, or selectivity over other aniline substitution patterns for this target class .

Oncology Kinase Inhibitors EGFR/HER2

High Synthetic Yield (99%) for Efficient Scale-Up Compared to Other Anilines

A reliable, high-yielding synthetic route is critical for procurement decisions, especially when moving from discovery to larger scales. The reduction of 3-(methoxymethyl)nitrobenzene using zinc dust in acetic acid proceeds with a near-quantitative yield of 99% to give 3-(Methoxymethyl)aniline . This contrasts with the synthesis of many other substituted anilines, which may require more complex, lower-yielding, or more expensive catalytic hydrogenation steps .

Process Chemistry Synthesis Cost Efficiency

Procurement-Guiding Application Scenarios for 3-(Methoxymethyl)aniline (CAS 53473-83-9)


Fragment-Based Drug Discovery (FBDD) for GPCR Targets

The confirmed nanomolar binding affinity (Kd = 1.35 nM) to the human Histamine H3 receptor [1] positions 3-(Methoxymethyl)aniline as a high-quality fragment hit for FBDD campaigns. Its favorable LogD (1.09) and low molecular weight (137.18) make it an ideal starting point for lead optimization in CNS drug discovery programs, where it can be elaborated to improve potency and selectivity for H3R and potentially other related aminergic GPCRs.

Synthesis of Proprietary HER-Family Kinase Inhibitors

Scientific teams engaged in developing next-generation EGFR or HER2 inhibitors should source this compound based on its explicit documentation as a key intermediate in patented kinase inhibitor series [2]. The compound's unique substitution pattern is likely to confer improved intellectual property positioning and pharmacological properties over inhibitors derived from more common aniline scaffolds. Its use can accelerate the synthesis of novel, patentable chemical matter in oncology.

Medicinal Chemistry SAR Studies for Lipophilic Efficiency (LipE) Optimization

For programs aiming to optimize the lipophilic efficiency (LipE) of a lead series, 3-(Methoxymethyl)aniline offers a strategically balanced profile. Its LogD (7.4) of 1.09 is significantly higher than its hydroxyl analog 3-(Hydroxymethyl)aniline , making it a superior choice for exploring chemical space with improved membrane permeability. It allows medicinal chemists to modulate lipophilicity without resorting to halogenation or large alkyl groups, which can negatively impact other ADME properties.

Cost-Efficient Scale-Up of Advanced Intermediates

Procurement for larger-scale medicinal chemistry or process research is justified by the compound's highly efficient and scalable synthesis. The documented 99% yield for its preparation from the corresponding nitrobenzene ensures a cost-effective supply chain. This minimizes the cost per gram at larger quantities, making it a pragmatic choice for producing advanced intermediates in multi-step synthetic sequences compared to analogs with more challenging and lower-yielding syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methoxymethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.